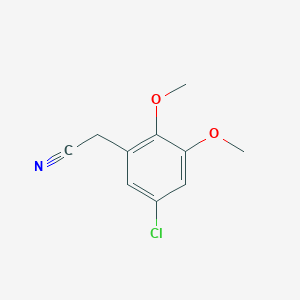
5-Chloro-2,3-dimethoxybenzeneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3-dimethoxybenzeneacetonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzene, featuring a chloro group at the 5-position and two methoxy groups at the 2- and 3-positions, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxybenzeneacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,3-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable nitrile source, such as sodium cyanide, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-2,3-dimethoxybenzeneacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 5-chloro-2,3-dimethoxybenzoic acid or 5-chloro-2,3-dimethoxybenzaldehyde.
Reduction: Formation of 5-chloro-2,3-dimethoxybenzylamine.
科学研究应用
5-Chloro-2,3-dimethoxybenzeneacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-2,3-dimethoxybenzeneacetonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-3,4-dimethoxybenzeneacetonitrile: Similar structure but with different positions of the chloro and methoxy groups.
5-Bromo-2,3-dimethoxybenzeneacetonitrile: Similar structure with a bromo group instead of a chloro group.
5-Chloro-2,3-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
Uniqueness
5-Chloro-2,3-dimethoxybenzeneacetonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of chloro, methoxy, and acetonitrile groups provides a distinct set of properties that can be leveraged in various applications.
属性
CAS 编号 |
86232-37-3 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC 名称 |
2-(5-chloro-2,3-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2/h5-6H,3H2,1-2H3 |
InChI 键 |
SRDBABUYJIICAZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
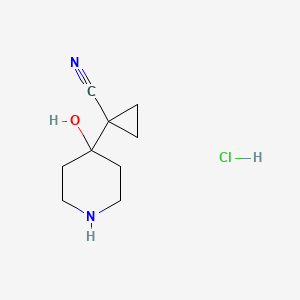
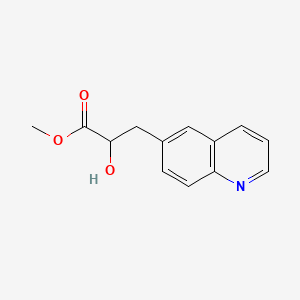
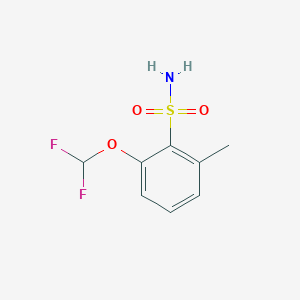
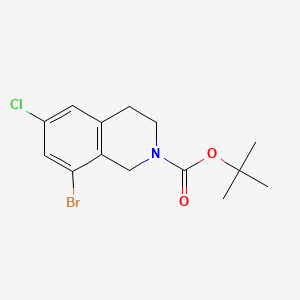
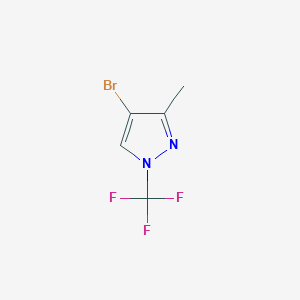
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

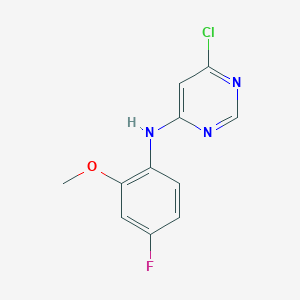

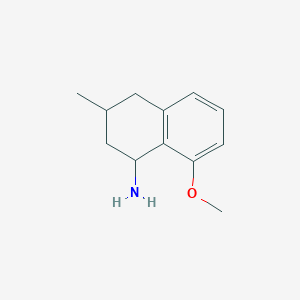
amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)

